molecular formula C9H14O2S B13342907 5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid

5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid

Katalognummer: B13342907
Molekulargewicht: 186.27 g/mol
InChI-Schlüssel: SBBUUZSGESJNMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid is a chemical compound with the molecular formula C9H14O2S and a molecular weight of 186.27 g/mol This compound is characterized by a spirocyclic structure, which includes a sulfur atom attached to an ethyl group and a carboxylic acid functional group The unique spiro[2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfanyl)spiro[2One common approach is the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst . This method allows for the rapid construction of polysubstituted spirocyclic skeletons under mild conditions.

Industrial Production Methods

While specific industrial production methods for 5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid are not widely documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve large-scale cycloaddition reactions, followed by functional group modifications to introduce the desired substituents.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted spirocyclic compounds.

Wissenschaftliche Forschungsanwendungen

5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid depends on its specific interactions with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The ethylsulfanyl group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic framework also provides conformational rigidity, which can enhance the compound’s stability and specificity in interactions with molecular targets.

Eigenschaften

Molekularformel

C9H14O2S

Molekulargewicht

186.27 g/mol

IUPAC-Name

5-ethylsulfanylspiro[2.3]hexane-5-carboxylic acid

InChI

InChI=1S/C9H14O2S/c1-2-12-9(7(10)11)5-8(6-9)3-4-8/h2-6H2,1H3,(H,10,11)

InChI-Schlüssel

SBBUUZSGESJNMP-UHFFFAOYSA-N

Kanonische SMILES

CCSC1(CC2(C1)CC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.